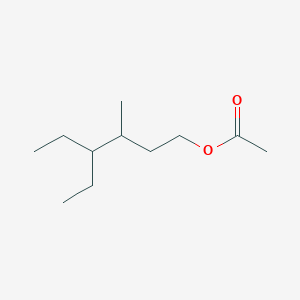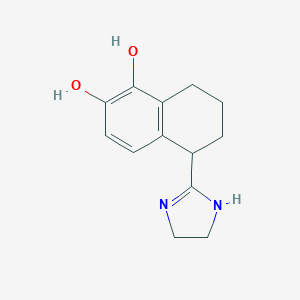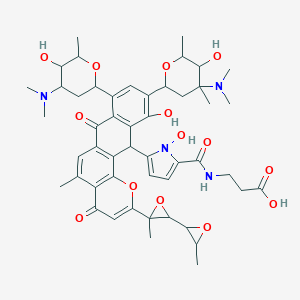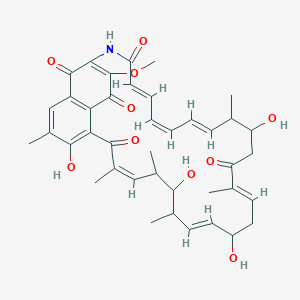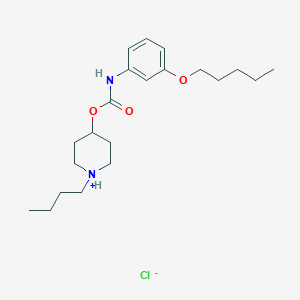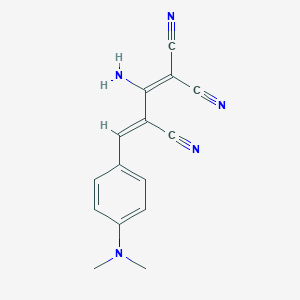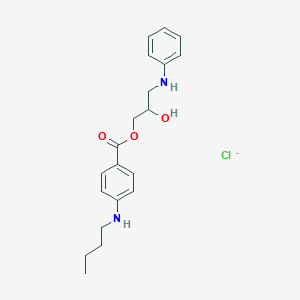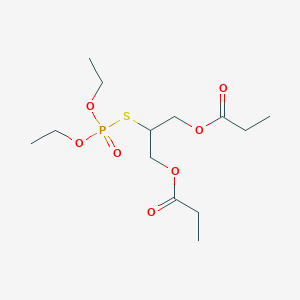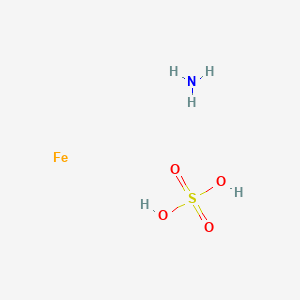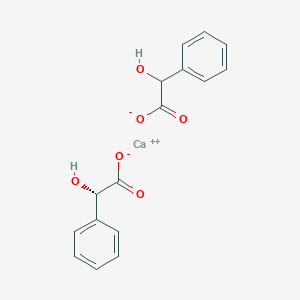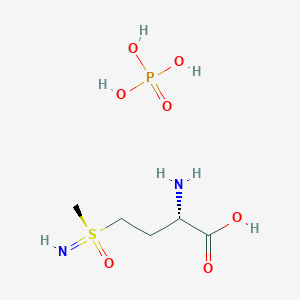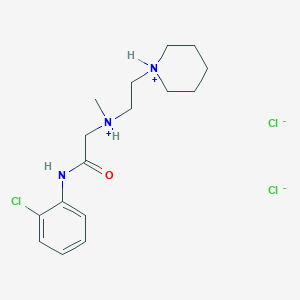
o-Chloro-2-(methyl(2-(piperidino)ethyl)amino)acetanilide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Chloro-2-(methyl(2-(piperidino)ethyl)amino)acetanilide dihydrochloride, commonly known as lidocaine, is a local anesthetic that is widely used in medical and dental procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Since then, lidocaine has become one of the most commonly used anesthetics due to its effectiveness and low toxicity.
作用机制
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, thereby preventing the propagation of action potentials. This results in a loss of sensation in the affected area. Lidocaine also has anti-inflammatory properties that can help reduce pain and swelling.
Biochemical and Physiological Effects:
Lidocaine is rapidly metabolized in the liver and excreted in the urine. It has a short half-life of approximately 1-2 hours. Lidocaine can cause mild side effects such as dizziness, headache, and nausea. In rare cases, lidocaine can cause more serious side effects such as seizures and cardiac arrest.
实验室实验的优点和局限性
Lidocaine is widely used in laboratory experiments due to its effectiveness as a local anesthetic. It is also relatively inexpensive and easy to obtain. However, lidocaine can interfere with some experimental assays, and its effects can vary depending on the concentration and duration of exposure.
未来方向
Future research on lidocaine could focus on developing new formulations or delivery methods that improve its effectiveness and reduce its side effects. There is also potential for lidocaine to be used in combination with other drugs to treat a wider range of conditions. Additionally, further studies could explore the molecular mechanisms of lidocaine's action and its effects on different types of nerve cells.
合成方法
The synthesis of lidocaine involves several steps, starting with the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with ethylene diamine to form 2-(2,6-dimethylphenylamino)ethylamine. The final step involves the reaction of this compound with 2-(diethylamino)acetic acid to form lidocaine.
科学研究应用
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It is also used in cardiac arrhythmia management and as a treatment for chronic pain. Lidocaine has been shown to be effective in reducing postoperative pain and nausea, and has been used in combination with other drugs to improve patient outcomes.
属性
CAS 编号 |
101651-66-5 |
|---|---|
产品名称 |
o-Chloro-2-(methyl(2-(piperidino)ethyl)amino)acetanilide dihydrochloride |
分子式 |
C16H26Cl3N3O |
分子量 |
382.8 g/mol |
IUPAC 名称 |
[2-(2-chloroanilino)-2-oxoethyl]-methyl-(2-piperidin-1-ium-1-ylethyl)azanium;dichloride |
InChI |
InChI=1S/C16H24ClN3O.2ClH/c1-19(11-12-20-9-5-2-6-10-20)13-16(21)18-15-8-4-3-7-14(15)17;;/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,18,21);2*1H |
InChI 键 |
VDRBPOQUXKJSTF-UHFFFAOYSA-N |
SMILES |
C[NH+](CC[NH+]1CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[Cl-].[Cl-] |
规范 SMILES |
C[NH+](CC[NH+]1CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[Cl-].[Cl-] |
同义词 |
(2-chlorophenyl)carbamoylmethyl-methyl-[2-(3,4,5,6-tetrahydro-2H-pyrid in-1-yl)ethyl]azanium dichloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



